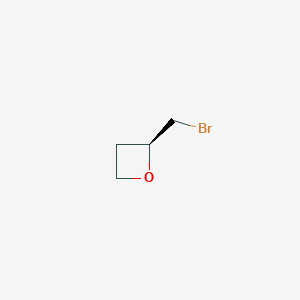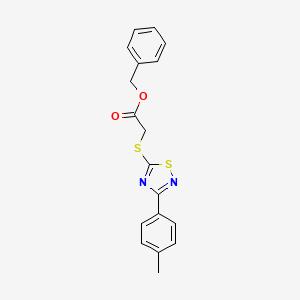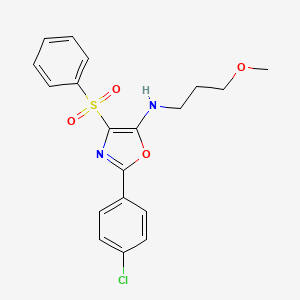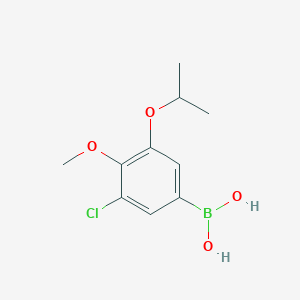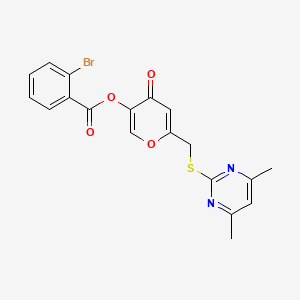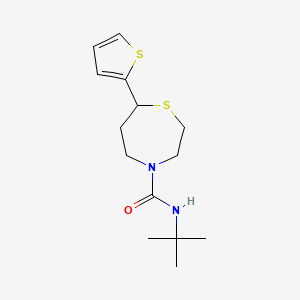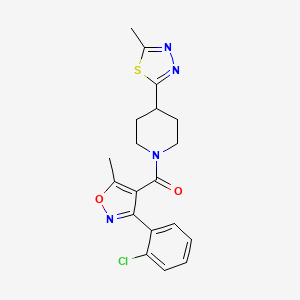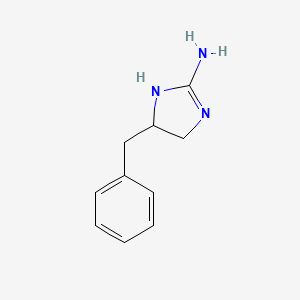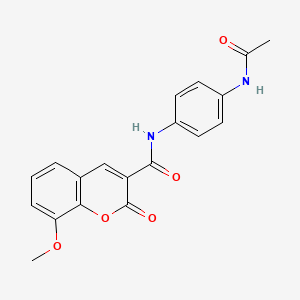
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives, including compounds similar to "N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide," often involves multi-step reactions. For instance, Zhu et al. (2014) outlined a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in many biologically active compounds, through a two-step process including Vilsmeier reaction and oxidation by Jones reagent (Zhu et al., 2014). This example illustrates the complexity and creativity involved in the synthesis of chromene derivatives.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by their flat or nearly flat geometry, allowing for significant π-π interactions. Reis et al. (2013) and Gomes et al. (2015) discuss the crystalline structures of similar compounds, highlighting the planarity of the molecules and their anti conformations with respect to the C—N rotamer of the amide and with cis geometries relating to the chromone ring and the carbonyl group of the amide (Reis et al., 2013); (Gomes et al., 2015). These structural characteristics are crucial for the compound's interaction with biological targets.
Chemical Reactions and Properties
Chromene derivatives can undergo various chemical reactions, such as nucleophilic substitutions, due to the reactive sites on the chromene nucleus and the attached functional groups. For example, Yavari et al. (2006) described the triphenylphosphine-mediated reaction for synthesizing methyl 8-(ethyl carbamylformyl)-2-oxo-2H-chromene-4-carboxylate, showcasing the chemical versatility of chromene compounds (Yavari & Feiz-Javadian, 2006).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11(22)20-13-6-8-14(9-7-13)21-18(23)15-10-12-4-3-5-16(25-2)17(12)26-19(15)24/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKDRDMARUQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

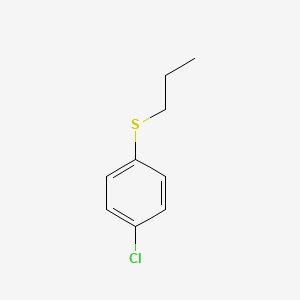
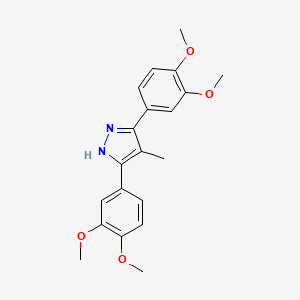
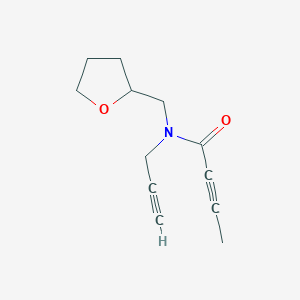
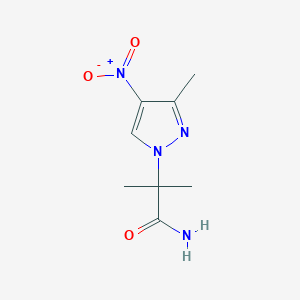
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
